molecular formula C13H10N2S B2479455 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine CAS No. 344282-03-7

5-Phenyl-2-(2-propynylsulfanyl)pyrimidine

Cat. No.: B2479455
CAS No.: 344282-03-7
M. Wt: 226.3
InChI Key: RCOXXSJDIHXWCP-UHFFFAOYSA-N
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Description

5-Phenyl-2-(2-propynylsulfanyl)pyrimidine is an organic compound with the molecular formula C13H10N2S. It is a pyrimidine derivative characterized by the presence of a phenyl group at the 5-position and a propynylsulfanyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine, phenylboronic acid, and propargyl mercaptan.

    Suzuki-Miyaura Coupling: The phenyl group is introduced at the 5-position of the pyrimidine ring via a Suzuki-Miyaura coupling reaction.

    Nucleophilic Substitution: The propynylsulfanyl group is introduced at the 2-position through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(2-propynylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Propylsulfanyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine: Lacks the propynylsulfanyl group, making it less versatile in terms of chemical reactivity.

    5-Phenyl-2-thiopyrimidine: Contains a thiol group instead of a propynylsulfanyl group, leading to different chemical properties and reactivity.

Uniqueness

5-Phenyl-2-(2-propynylsulfanyl)pyrimidine is unique due to the presence of both a phenyl group and a propynylsulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for forming various derivatives through substitution reactions .

Properties

IUPAC Name

5-phenyl-2-prop-2-ynylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-2-8-16-13-14-9-12(10-15-13)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOXXSJDIHXWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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